molecular formula C10H8F2N2O2 B8663661 Ethyl 5-cyano-2-(difluoromethyl)nicotinate

Ethyl 5-cyano-2-(difluoromethyl)nicotinate

Cat. No.: B8663661
M. Wt: 226.18 g/mol
InChI Key: CBGXVKOBMSOOIS-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-(difluoromethyl)nicotinate is a useful research compound. Its molecular formula is C10H8F2N2O2 and its molecular weight is 226.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8F2N2O2

Molecular Weight

226.18 g/mol

IUPAC Name

ethyl 5-cyano-2-(difluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H8F2N2O2/c1-2-16-10(15)7-3-6(4-13)5-14-8(7)9(11)12/h3,5,9H,2H2,1H3

InChI Key

CBGXVKOBMSOOIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C#N)C(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a flask, dissolve ethyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylate (150 g, 536 mmol, 1.0 equiv) in DMF (1.5 L). Degas the resulting mixture by evacuating then backfilling the flask with nitrogen three times. Add zinc(II) cyanide (51 g, 434 mmol, 0.81 equiv), followed by tetrakis(triphenylphosphino)palladium (25.2 g, 21.8 mmol, 0.04 equiv). Heat the resulting suspension to an internal temperature of 100° C. for 3 h. Cool the mixture to room temperature; dilute with water (2 L); and extract with diethyl ether (3×2.5 L). Wash the combined organic phases with brine (3×2.5 L). Extract the combined aqueous phases with Et2O (2.5 L). Combine all organic phases, and dry over MgSO4. Remove the solids by filtration, and concentrate the filtrate under reduced pressure. Purify the resulting material by flash chromatography on silica gel (2 kg), eluting with a gradient of 1:1 DCM/isohexane to 100% DCM. Obtain the title compound as colorless oil, which solidifies on standing (114 g, 94.1%). MS (m/z) 227 (M+1).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Name
zinc(II) cyanide
Quantity
51 g
Type
catalyst
Reaction Step Three
Quantity
25.2 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of cyanoacetic acid (2.0 g, 23.53 mmol) in 1,4-dioxane (10 mL) was added N,N-dimethylformamide dimethylacetal (3.35 g, 28.23 mmol) and the reaction mixture was heated at 80° C. for 4 h. Then the reaction mixture was concentrated, diluted with Et2O and filtered through a pad of silica. The filtrate was concentrated to afford 2.37 g of (E)-3-(dimethylamino)acrylonitrile which was taken to the next step without further purification. To a solution of (Z)-ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (5.5 g, 24.77 mmol) in DMF (15 mL) at 65° C. was added (E)-3-(dimethylamino)acrylonitrile (2.37 g, 24.77 mmol) dropwise and the reaction mixture was heated at the same temperature for 5 h. Then NH4OAc (2.86 g, 37.15 mmol) was added to the reaction mixture and heating was continued for 12 h. Then the reaction mixture was quenched with water at rt and was extracted with Et2O. The organic layer was separated, dried, filtered and concentrated. The residue was purified by column chromatography to afford 1.3 g of the title product. 1H NMR (300 MHz, DMSO-d6): δ 9.09 (s, 1H), 8.60 (s, 1H), 7.62-7.26 (t, J=54 Hz, 1H), 4.51-4.44 (q, J=7.2 Hz, 2H), 1.46-1.42 (t, J=7.2 Hz, 3H); MS [M+H]+: 227.38.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
2.86 g
Type
reactant
Reaction Step Two

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